molecular formula C22H25N3O5S B2762806 N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide CAS No. 692746-25-1

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide

Cat. No.: B2762806
CAS No.: 692746-25-1
M. Wt: 443.52
InChI Key: KXJIVXKTQZDSQP-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure and properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide has a wide range of scientific research applications. It is used in drug discovery, organic synthesis, and material science. In drug discovery, it serves as a lead compound for developing new pharmaceuticals. In organic synthesis, it is used as a building block for creating more complex molecules. In material science, it is used to develop new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects.

Comparison with Similar Compounds

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other sulfonamide derivatives and phthalimide derivatives. the combination of the diethylsulfamoyl and dioxoisoindolyl groups in this compound gives it distinct characteristics that make it valuable for specific applications.

Properties

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-24(4-2)31(29,30)17-13-11-16(12-14-17)23-20(26)10-7-15-25-21(27)18-8-5-6-9-19(18)22(25)28/h5-6,8-9,11-14H,3-4,7,10,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIVXKTQZDSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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